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d-Myo-inositol-1,4,5-triphosphate - 85166-31-0

d-Myo-inositol-1,4,5-triphosphate

Catalog Number: EVT-432467
CAS Number: 85166-31-0
Molecular Formula: C6H15O15P3
Molecular Weight: 420.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1D-myo-inositol 1,4,5-trisphosphate is a myo-inositol trisphosphate. It has a role as a mouse metabolite. It is a conjugate acid of a 1D-myo-inositol 1,4,5-trisphosphate(6-).
Intracellular messenger formed by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate, which is one of the phospholipids that make up the cell membrane. Inositol 1,4,5-trisphosphate is released into the cytoplasm where it releases calcium ions from internal stores within the cell's endoplasmic reticulum. These calcium ions stimulate the activity of B kinase or calmodulin.
d-Myo-inositol-1,4,5-triphosphate is a natural product found in Homo sapiens with data available.
Inositol 1,4,5-Trisphosphate is a phosphatidylinositol with phosphate covalently bound in the 4 and 5 positions of the inositol group. Inositol 1,4,5-trisphosphate acts as an intermediate in the IP3/DAG pathway, hydrolyzed by phospholipase C and liberating diacylglycerol and PIP2, which activate Protein Kinase C and calcium release from the endoplasmic reticulum, respectively.
Inositol 1,4,5-trisphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Overview

D-myo-inositol-1,4,5-triphosphate is a crucial intracellular signaling molecule involved in various cellular processes, particularly in the mobilization of calcium ions. It is synthesized from phosphatidylinositol 4,5-bisphosphate through the action of phospholipase C. This compound plays a significant role as a second messenger in signal transduction pathways, affecting processes such as muscle contraction, neurotransmitter release, and hormone action.

Source

D-myo-inositol-1,4,5-triphosphate is derived from the phosphoinositide signaling pathway, which is initiated by the activation of G protein-coupled receptors and receptor tyrosine kinases. Upon receptor activation, phospholipase C hydrolyzes phosphatidylinositol 4,5-bisphosphate to produce D-myo-inositol-1,4,5-triphosphate and diacylglycerol.

Classification

D-myo-inositol-1,4,5-triphosphate is classified as a small molecule and a second messenger. It belongs to the family of inositol phosphates, which are characterized by their phosphate groups attached to an inositol ring.

Synthesis Analysis

Methods

The synthesis of D-myo-inositol-1,4,5-triphosphate has been accomplished through various methods. A notable approach involves the use of orthoacetate protection followed by deprotection steps to yield the desired triphosphate form. The synthesis typically includes five main steps starting from myo-inositol, allowing for efficient production with minimal chromatography requirements .

Technical Details

One efficient synthetic route involves:

  1. Protection of hydroxyl groups using orthoacetates.
  2. Phosphorylation steps to introduce phosphate groups at specific positions.
  3. Final deprotection to yield D-myo-inositol-1,4,5-triphosphate.
    This method emphasizes regioselectivity and stereochemical control to ensure the correct formation of the triphosphate structure .
Molecular Structure Analysis

Structure

D-myo-inositol-1,4,5-triphosphate has a molecular formula of C6H15O15P3C_6H_{15}O_{15}P_3 and a molecular weight of approximately 420.0956 g/mol . The compound features a six-membered inositol ring with three phosphate groups attached at the 1, 4, and 5 positions.

Data

The structural representation showcases its three-dimensional conformation and spatial orientation of functional groups that are critical for its interaction with calcium channels and other proteins involved in signaling pathways .

Chemical Reactions Analysis

Reactions

D-myo-inositol-1,4,5-triphosphate participates in several key biochemical reactions:

  • It binds to inositol trisphosphate receptors on the endoplasmic reticulum membrane to facilitate calcium ion release into the cytoplasm.
  • It can be phosphorylated by specific kinases to form higher inositol phosphates such as D-myo-inositol-1,3,4-trisphosphate or D-myo-inositol-1,3,4,5-tetrakisphosphate .

Technical Details

The enzymatic conversion processes involve specific kinases that add phosphate groups at designated hydroxyl positions on the inositol ring. These reactions are crucial for regulating intracellular calcium levels and further downstream signaling events .

Mechanism of Action

Process

D-myo-inositol-1,4,5-triphosphate functions primarily as a second messenger that mediates cellular responses to external signals. Upon binding to its receptor on the endoplasmic reticulum membrane:

  1. It induces conformational changes that open calcium channels.
  2. This leads to an influx of calcium ions into the cytoplasm.
  3. The increase in cytosolic calcium activates various downstream effectors including protein kinases and calmodulin-dependent pathways.

Data

Research indicates that this mechanism is critical for processes such as muscle contraction and neurotransmitter release. The precise regulation of D-myo-inositol-1,4,5-triphosphate levels is vital for maintaining cellular homeostasis and responding appropriately to stimuli .

Physical and Chemical Properties Analysis

Physical Properties

D-myo-inositol-1,4,5-triphosphate is typically a white crystalline solid at room temperature. Its solubility in water is high due to its polar nature attributed to multiple hydroxyl and phosphate groups.

Chemical Properties

The compound is stable under physiological conditions but can undergo hydrolysis or phosphorylation under specific enzymatic activities. Its reactivity primarily involves interactions with calcium channels and various kinases which modulate its biological activity .

Applications

Scientific Uses

D-myo-inositol-1,4,5-triphosphate is extensively used in research related to cell signaling pathways. Its applications include:

  • Investigating calcium signaling mechanisms in various cell types.
  • Studying its role in pathophysiological conditions such as cancer and cardiovascular diseases.
  • Developing pharmacological agents that target inositol phosphate pathways for therapeutic purposes.
Chemical Structure and Biosynthesis

Stereochemical Configuration of D-myo-Inositol-1,4,5-Triphosphate

d-myo-Inositol-1,4,5-trisphosphate (IP₃) is characterized by a cyclohexanehexol (inositol) ring with precise stereochemical orientation essential for biological activity. The "D-myo" descriptor specifies that the 2-hydroxyl group occupies the axial position, while the 1-, 3-, 4-, 5-, and 6-hydroxyl groups are equatorial. Phosphorylation occurs at the D-enantiomer's 1, 4, and 5 positions, yielding a C₂-symmetric molecule with pseudo-mirror symmetry along the C₂–C₅ axis. This symmetry is disrupted by phosphorylation, creating distinct binding surfaces for receptor interaction. Key stereoelectronic features include:

  • Phosphate Geometry: The 1- and 4-phosphates adopt equatorial positions, while the 5-phosphate is axial, influencing electrostatic potential and hydrogen-bonding networks [1] [5].
  • Receptor Docking: Positively charged residues (Arg²⁶⁵, Lys⁵⁰⁸, Arg⁵¹¹) in the IP₃ receptor recognize the 4- and 5-phosphates with higher affinity than the 1-phosphate, while the 6-hydroxyl forms critical hydrogen bonds [5].

Table 1: Stereochemical Features of IP₃

Carbon PositionSubstituentOrientationFunctional Role
1PhosphateEquatorialReceptor binding (lower affinity)
2OHAxialDefines myo-configuration
3OHEquatorialSite for 3-kinase phosphorylation
4PhosphateEquatorialHigh-affinity receptor docking
5PhosphateAxialHigh-affinity receptor docking
6OHEquatorialHydrogen bonding with receptor

Enzymatic Synthesis via Phospholipase C-Mediated Hydrolysis of PIP₂

IP₃ is biosynthesized in vivo through G protein-coupled receptor (GPCR) or receptor tyrosine kinase (RTK)-activated cleavage of phosphatidylinositol 4,5-bisphosphate (PIP₂). This reaction is catalyzed by phospholipase C (PLC) isoforms:

  • GPCR Pathway: Gαq subunits activate PLC-β, hydrolyzing PIP₂ into IP₃ and diacylglycerol (DAG). Membrane localization is facilitated by pleckstrin homology (PH) domains targeting phosphatidylinositol lipids [5] [6].
  • RTK Pathway: Ligand-bound RTKs phosphorylate PLC-γ at tyrosine residues, inducing conformational activation and PIP₂ cleavage [5].The hydrolysis mechanism involves nucleophilic attack by a conserved serine residue on PIP₂'s phosphodiester bond, forming a covalent phosphoenzyme intermediate. Resolution by water releases soluble IP₃ and membrane-bound DAG. Structural determinants of PIP₂ recognition include:
  • Electropositive grooves in PLC that coordinate PIP₂'s phosphates.
  • Hydrophobic pockets accommodating inositol and acyl chains.

Table 2: PLC Isozymes in IP₃ Biosynthesis

IsozymeActivatorStructural FeaturesCellular Localization
PLC-βGαq subunitsPH domain, C-terminal PDZ motifPlasma membrane
PLC-γRTK phosphorylationSplit PH domain, SH2/SH3 domainsMembrane/cytosol
PLC-δCa²⁺Minimal domain structurePlasma membrane

Synthetic Pathways and Chemoenzymatic Preparation of IP₃ Analogues

Synthetic access to IP₃ and analogues enables pharmacological and structural studies. Two primary strategies are employed:

Chemical Synthesis

  • Orthoester Methodology: myo-Inositol is protected as a cyclohexylidene ketal, followed by regioselective phosphorylation. A key route involves benzylation to yield 1,4,5-tri-O-benzyl-D-myo-inositol, which is phosphorylated using bis(cyanoethoxy)diisopropylaminophosphine. Deprotection via hydrogenolysis affords IP₃ [1].
  • scyllo-Inositol Derivatives: scyllo-Inositol 1,2,3,5-tetrakisphosphate (a symmetric IP₃ analogue) is synthesized from 2-inosose. Reduction with NaBH₄ yields scyllo-inositol, which undergoes phosphitylation and deprotection to form the tetrakisphosphate [2].

Chemoenzymatic Routes

  • Phospholipase C Transesterification: PLC catalyzes phosphate transfer to myo-inositol analogues, generating non-natural IP₃ derivatives [10].
  • Kinase-Catalyzed Phosphorylation: IP₃ 3-kinase tolerates substrate modifications, enabling synthesis of 3-phosphorylated analogues from carbocyclic or deoxy-inositol precursors [2] [4].

Key Analogues

  • 6-O-Substituted Derivatives: 6-Amino- or 6-azido-IP₃ serve as affinity probes or immunogen carriers for antibody production [4].
  • dl-6-Deoxy-6-hydroxymethyl-scyllo-inositol 1,2,4-trisphosphate: Synthesized via regioselective reduction of benzylidene acetals, enabling studies of IP₃K promiscuity [2].

Table 3: Synthetic IP₃ Analogues and Applications

AnalogueSynthetic MethodKey Structural FeatureApplication
6-Amino-IP₃Chemoenzymatic phosphorylation6-OH replaced by NH₂Antibody generation
scyllo-Inositol 1,2,3,5-tetrakisphosphateOrthoester phosphorylationSymmetric phosphate distributionIP₃ receptor binding studies
dl-6-Deoxy-6-hydroxymethyl-scyllo-inositol trisphosphateBorane-aluminum reductionOpen-chain hydroxymethyl at pseudo-3-positionIP₃K substrate profiling

Metabolic Fate: IP₃ Phosphatases and Kinases

IP₃ signaling is terminated by two enzyme families that regulate its spatiotemporal dynamics:

IP₃ 5-Phosphatases (INPP5A)

  • Reaction: Hydrolyzes the 5-phosphate to yield I(1,4)P₂, abolishing Ca²⁺-releasing activity.
  • Regulation: Membrane-anchored via farnesylation. Inhibited by Ca²⁺/calmodulin-dependent kinase II (CaMKII) phosphorylation, extending IP₃ lifetime during Ca²⁺ oscillations [6].

IP₃ 3-Kinases (IP₃K)

  • Reaction: ATP-dependent phosphorylation at the 3-OH position to produce I(1,3,4,5)P₄, which modulates plasma membrane Ca²⁺ channels but does not release ER Ca²⁺ [6] [7].
  • Isoforms: Three mammalian isoforms (A, B, C). IP₃KA binds F-actin in dendritic spines, linking Ca²⁺ signaling to synaptic plasticity.
  • Regulation:
  • Activated by Ca²⁺/calmodulin (Kd ≈ 300 nM).
  • Enhanced by CaMKII phosphorylation (Thr⁵⁰³ in IP₃KA), creating positive feedback during Ca²⁺ waves [6].

Metabolic Integration

  • Kinase vs. Phosphatase Competition: IP₃K has higher affinity (Km ≈ 0.1–1 µM) but lower Vmax than 5-phosphatases (Km ≈ 10–50 µM). At low [IP₃], kinase activity dominates, funneling IP₃ toward I(1,3,4,5)P₄ synthesis. This metabolite initiates higher inositol phosphate synthesis (e.g., InsP₇/InsP₈) or regulates Ca²⁺ entry [6].
  • Pathological Dysregulation: In Huntington’s disease, mutant huntingtin sensitizes IP₃ receptors, elevating cytosolic Ca²⁺ and activating IP₃K. This depletes ER Ca²⁺ stores, promoting mitochondrial permeability transition [7] [8].

Table 4: Enzymes Governing IP₃ Metabolism

EnzymeReactionLocalizationRegulators
IP₃ 5-phosphatase (INPP5A)IP₃ → I(1,4)P₂Plasma membrane↓ by CaMKII phosphorylation
IP₃ 3-kinase AIP₃ → I(1,3,4,5)P₄F-actin (neurons)↑ by Ca²⁺/calmodulin, ↑ by CaMKII
IP₃ 3-kinase BIP₃ → I(1,3,4,5)P₄Endoplasmic reticulum↑ by Ca²⁺/calmodulin
IP₃ 3-kinase CIP₃ → I(1,3,4,5)P₄Cytosol/nucleusUnknown

Properties

CAS Number

85166-31-0

Product Name

d-Myo-inositol-1,4,5-triphosphate

IUPAC Name

[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate

Molecular Formula

C6H15O15P3

Molecular Weight

420.10 g/mol

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3+,4-,5-,6-/m1/s1

InChI Key

MMWCIQZXVOZEGG-XJTPDSDZSA-N

SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Synonyms

1,4,5-InsP3
1,4,5-IP3
Inositol 1,4,5-Triphosphate
Inositol 1,4,5-Trisphosphate
Myo-Inositol 1,4,5-Trisphosphate
Myoinositol 1,4,5-Triphosphate

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

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